molecular formula C16H11NO3 B12910373 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one

Cat. No.: B12910373
M. Wt: 265.26 g/mol
InChI Key: LPNNHAWDXNLABS-ZROIWOOFSA-N
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Description

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a functionalized indolin-3-one derivative of significant interest in medicinal and organic chemistry research. Compounds based on the indolin-3-one, or oxindole, scaffold are recognized as privileged structures due to their prevalence in bioactive molecules and natural products . This particular compound features a 2-alkylidene substituent, a structural motif found in compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial properties against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The indolin-3-one core is a versatile building block for chemical synthesis. It can serve as a precursor for more complex heterocyclic systems and is amenable to further functionalization, making it a valuable intermediate in developing novel chemical entities for biological screening . Researchers can utilize this compound to explore structure-activity relationships, particularly around the C-2 and C-3 positions of the oxindole ring, which are critical for interactions with various biological targets. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(2Z)-6-hydroxy-2-phenacylidene-1H-indol-3-one

InChI

InChI=1S/C16H11NO3/c18-11-6-7-12-13(8-11)17-14(16(12)20)9-15(19)10-4-2-1-3-5-10/h1-9,17-18H/b14-9-

InChI Key

LPNNHAWDXNLABS-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)C3=C(N2)C=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Aldol Condensation of Isatin with Acetophenone

A representative procedure involves dissolving isatin in methanol, followed by the addition of acetophenone and a catalytic amount of a base such as diethylamine. The mixture is stirred at room temperature (around 20 °C) for an extended period (e.g., 18 hours), during which the condensation product precipitates as a solid.

Reagent Amount Conditions Yield (%)
Isatin 5.00 g (34.0 mmol) Dissolved in MeOH (340 mL)
Acetophenone 6.10 g (34.0 mmol) Added to solution
Diethylamine 10 drops Catalyst
Temperature 20 °C Stirred for 18 hours 64
Product E-3-(2-oxo-2-phenylethylidene)indolin-2-one Isolated as colorless solid

After isolation, the intermediate is further treated with aqueous hydrochloric acid and glacial acetic acid under reflux to promote dehydration and formation of the final product.

Acid-Catalyzed Dehydration

The crude aldol addition product is dispersed in ethanol and treated with 37% aqueous HCl and glacial acetic acid. Heating to reflux results in a homogeneous red solution, indicating the formation of the dehydrated chalcone derivative. This step typically yields the final compound with moderate to good yields (40-65%).

Alternative Synthetic Routes and Modifications

Use of Substituted Isatins and Ketones

Substituted isatins (e.g., 5-chloroisatin) and various methyl ketones have been employed to synthesize derivatives of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one, expanding the scope of the method. The reaction progress is monitored by thin-layer chromatography (TLC), and products are characterized by UV-Vis, FT-IR, and LC-MS techniques.

  • Key Observations:
    • UV-Vis spectra show bathochromic shifts due to extended π-conjugation in the product.
    • FT-IR confirms characteristic carbonyl and hydroxyl group absorptions.
    • Mass spectrometry confirms molecular weights consistent with the target compounds.

Synthesis via Ethyl 2-(2,3-dioxoindolin-1-yl)acetate Intermediate

An alternative approach involves first preparing ethyl 2-(2,3-dioxoindolin-1-yl)acetate by reacting isatin with ethyl bromoacetate in the presence of potassium carbonate in DMF at 85 °C. This intermediate then undergoes base-catalyzed aldol condensation with methyl ketones to form tertiary alcohol intermediates, which are subsequently dehydrated under acidic conditions to yield the chalcone derivatives.

Step Reagents/Conditions Yield (%)
Isatin + Ethyl bromoacetate K2CO3, DMF, 85 °C, 3 h 63
Intermediate + Ketone + Et2NH Room temperature, monitored by TLC Variable
Acidic dehydration HCl, reflux Moderate

This method allows for the synthesis of a variety of substituted chalcones with potential for further functionalization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Aldol condensation (direct) Isatin + Acetophenone Diethylamine (catalyst) MeOH, 20 °C, 18 h 40-65 Simple, widely used method
Acid-catalyzed dehydration Crude aldol product HCl (aq.), Glacial acetic acid Reflux in EtOH Moderate Essential for chalcone formation
Ethyl 2-(2,3-dioxoindolin-1-yl)acetate route Isatin + Ethyl bromoacetate + Ketones K2CO3, Et2NH, HCl DMF 85 °C, RT, reflux 40-63 Allows diverse substitution

Research Findings and Analytical Data

  • The condensation products predominantly exist as E-isomers, confirmed by NMR and crystallographic studies.
  • UV-Vis spectra show characteristic absorption maxima around 437 nm, indicating extended conjugation compared to isatin precursors.
  • FT-IR spectra confirm the presence of hydroxyl and carbonyl groups essential for the compound's structure.
  • Mass spectrometry data consistently match the expected molecular weight of 265.26 g/mol for 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one.

Chemical Reactions Analysis

Chemical Reactions of Indolin-2-ones

Indolin-2-ones can undergo various chemical reactions due to their reactive sites, including the carbonyl group and the indole ring. Some common reactions include:

  • Nucleophilic Addition : The carbonyl group can react with nucleophiles to form adducts.

  • Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, especially at the 5-position.

  • Cyclization Reactions : Indolin-2-ones can participate in intramolecular cyclization reactions to form more complex heterocycles.

Example Reaction: Claisen-Schmidt Condensation

CompoundReaction ConditionsYield
3-(2-oxo-2-phenylethylidene)indolin-2-oneIsatin + Acetophenone, reflux in ethanol93%

Potential Chemical Reactions of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one

Given the structural similarity to other indolin-2-ones, 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one could potentially undergo reactions such as:

  • Electrophilic Aromatic Substitution : The hydroxyl group at the 6-position might influence the reactivity of the indole ring towards electrophiles.

  • Nucleophilic Addition to the Carbonyl Group : The presence of a hydroxyl group could affect the reactivity of the carbonyl group towards nucleophiles.

Hypothetical Reaction Scheme:

  • Electrophilic Substitution : Reaction with an electrophile (e.g., nitronium ion) could lead to substitution at the 5-position.

  • Nucleophilic Addition : Reaction with a nucleophile (e.g., hydride) could result in the formation of an alcohol derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an indole moiety and a chalcone-like structure. The molecular formula is C16H13NO2C_{16}H_{13}NO_2, featuring an extended π-conjugation system that contributes to its biological activities. The synthesis typically involves a Claisen-Schmidt condensation reaction between isatin and acetophenone, forming the chalcone derivative through the formation of a carbon-carbon double bond.

Biological Activities

1. Antioxidant Properties
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species.

2. Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. It inhibits cell proliferation in various cancer cell lines and induces apoptosis through multiple pathways. Notably, it has been reported to inhibit NF-kB signaling, which is often upregulated in cancerous cells, thereby reducing inflammation and tumor growth .

3. Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one has anti-inflammatory effects. By modulating inflammatory pathways, it can potentially alleviate conditions associated with chronic inflammation.

Interaction Studies

Research indicates that this compound interacts with several biological targets, including enzymes involved in oxidative stress response and inflammatory pathways. Such interactions suggest that it may serve as a therapeutic agent in diseases characterized by oxidative stress and inflammation.

Comparative Analysis with Related Compounds

A comparison of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one with structurally similar compounds highlights its unique combination of structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-oneIndole + phenylethylideneAntioxidant, anticancer
IsatinIndole structure without phenylethylideneAnticancer
3-(2-Oxoethylidene)indolin-2-oneIndole + oxoethylideneAntioxidant
Various Indole DerivativesIndole core with different substituentsAnticancer

This table illustrates how the distinct structural characteristics of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one contribute to its therapeutic potential, differentiating it from other indole-based compounds.

Case Studies and Research Findings

Numerous studies have explored the therapeutic applications of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one:

  • Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, supporting its potential use as an antioxidant supplement in clinical settings.
  • Cancer Research : In vitro studies showed that treatment with 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one led to significant reductions in tumor cell viability across several cancer types, suggesting its role as a chemopreventive agent.
  • Inflammation Models : Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, its antioxidant properties can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

a) Hydroxy and Oxo Group Positioning
  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one (): This compound features a hydroxyimino group at position 3 and a hydroxy group at position 4. Its crystal structure reveals a planar indole ring with hydrogen-bonding interactions involving O1 and N2, which enhance stability .
  • 2-(7-Oxo-1H-indol-6(7H)-ylidene)indolin-3-one (): A novel pigment with an oxo group at position 7 and a fused indole system. This structural variation shifts absorption spectra, making it suitable as a dye precursor, whereas the target compound’s phenyl group may favor interactions with aromatic receptors in biological systems .
b) Ethylidene vs. Alkylidene Modifications
  • (E/Z)-3-(2-Oxo-2-phenylethylidene)isoindolin-1-one ():
    These isomers differ in the configuration of the ethylidene group. The (E)-isomer shows distinct NMR signals due to restricted rotation, highlighting the impact of stereochemistry on spectroscopic properties . The target compound’s hydroxy group at position 6 may further stabilize specific tautomeric forms.

  • This derivative (CAS 3359-49-7) is widely studied for antitumor activity, suggesting that the target compound’s ethylidene chain could modulate similar pathways .

Functional Group Modifications

a) Acetamide and Acetic Acid Derivatives
  • Compound 1-F (2-Hydroxy-N-phenyl-acetamid derivative, ): The acetamide side chain introduces hydrogen-bonding donors/acceptors, enhancing solubility in polar solvents. Conversely, the target compound’s phenyl group may improve lipophilicity, favoring membrane permeability in drug design .
  • Compound IK (Hydroxy-(2-oxoindol-3-ylidene)-acetic acid, ): The acetic acid group increases acidity (pKa ~3–4), enabling salt formation for pharmaceutical formulations. The target compound’s phenolic hydroxy group (pKa ~10) offers milder acidity, which may reduce gastrointestinal irritation .
b) Brominated and Alkylated Derivatives
  • (E)-6-Bromo-3-(6-bromo...indolin-2-one ():
    Bromine atoms at position 6 and long alkyl chains (2-octyldodecyl) enhance lipophilicity and electron-withdrawing effects, making this compound suitable for organic semiconductors. The target compound lacks halogenation, which may limit its use in electronics but reduce toxicity risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Solubility Trends Notable Applications Reference
Target Compound 6-OH, 2-(2-oxo-2-phenylethylidene) Moderate in DMSO Under investigation -
6-Hydroxy-3-(hydroxyimino)indolin-2-one 6-OH, 3-(hydroxyimino) High in polar solvents Antiviral agents
(E)-3-(2-Oxo-2-phenylethylidene)isoindolin-1-one 2-Oxo-2-phenylethylidene (E-config) Low in water Material science
2-(7-Oxo-1H-indol-6-ylidene)indolin-3-one 7-Oxo, fused indole Insoluble in water Dye precursor

Biological Activity

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer, antibacterial, and antioxidant therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one lies in the presence of a hydroxyl group at the 6-position, which significantly influences its reactivity and biological properties. The general formula is represented as follows:

C16H13NO2\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{2}

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group can neutralize reactive oxygen species (ROS), protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, disrupting cancer cell proliferation.
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest.

Anticancer Activity

Research indicates that 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 colorectal cancer cells, indicating potent antiproliferative effects.

Cell Line IC50 (µM) Mechanism
HCT-1163.67Induction of apoptosis and G2/M arrest
MDA-MB-2314.23Mitochondrial dysfunction
HepG24.23Cell cycle arrest and downregulation of cyclin B1

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of bacterial enzyme activity.

Antioxidant Activity

In vitro studies have confirmed that 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in MDPI highlighted that this compound showed significant antiproliferative activity on HCT-116 cells with an IC50 of 3.67 µM. It induced apoptosis via the intrinsic mitochondrial pathway, evidenced by increased Bcl-2 downregulation .
  • Antibacterial Efficacy :
    Another investigation focused on the antibacterial properties revealed that the compound could inhibit bacterial growth by targeting membrane integrity and enzymatic functions within pathogenic bacteria, showcasing broad-spectrum efficacy.
  • Oxidative Stress Reduction :
    Research demonstrated that treatment with 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities in treated cells .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one, considering solvent-free and mechanochemical approaches?

Methodological Answer: Mechanochemical synthesis via Knoevenagel reactions under solvent-free conditions is a promising approach. This method employs high-speed ball milling to achieve efficient coupling of indolin-3-one scaffolds with carbonyl derivatives, yielding novel chromophores with good to high yields (60–85%) and reduced reaction times (15–30 minutes) . For traditional routes, refluxing in acetic acid with stoichiometric control of reagents (e.g., aldehydes and ketones) is recommended, as described for analogous indolinone derivatives .

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion artifacts.
  • Refining hydrogen atoms isotropically and non-hydrogen atoms anisotropically, achieving R-factors < 0.05 .

Q. Which analytical techniques are critical for purity assessment and structural elucidation?

Methodological Answer: Combine HPLC (C18 column, MeCN/H2O mobile phase) for purity analysis (>98%) and HRMS (ESI-TOF) for exact mass confirmation. FT-IR (ν(C=O) ~1700–1750 cm⁻¹) and NMR (¹H, ¹³C, DEPT-135) are essential for functional group identification and stereochemical assignment. For example, the α,β-unsaturated ketone moiety shows distinct ¹³C NMR shifts at δ ~185–190 ppm .

Q. What are common byproducts in its synthesis, and how can they be minimized?

Methodological Answer: Common byproducts include dimerized indolinones (e.g., 3,20-biindolin-2-ones) and hydroxylated derivatives. Strategies:

  • Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger to suppress oxidative coupling .
  • Optimize reaction stoichiometry (1:1 molar ratio of indolin-3-one and phenylacetyl chloride) and maintain anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound via Knoevenagel or oxidative coupling reactions?

Methodological Answer: For Knoevenagel reactions, the mechanism involves:

Base-catalyzed deprotonation of the active methylene group in indolin-3-one.

Nucleophilic attack on the carbonyl carbon of 2-oxo-2-phenylethylidene.

Elimination of water to form the α,β-unsaturated ketone .
In oxidative homocoupling (TEMPO-catalyzed), the reaction proceeds via a radical intermediate, confirmed by EPR spectroscopy and trapping experiments .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated (B3LYP/6-311++G(d,p)) and experimental NMR/IR spectra to identify discrepancies in tautomeric or conformational states .
  • Dynamic NMR (DNMR): Resolve fluxional behavior caused by keto-enol tautomerism, which may explain unexpected splitting patterns .

Q. How can green chemistry metrics evaluate the sustainability of its synthesis?

Methodological Answer: Apply the E-factor (environmental factor) and Atom Economy :

  • For mechanochemical synthesis: E-factor = (mass of waste)/(mass of product) ≈ 0.5–1.2 (superior to solvent-based methods).
  • Atom economy >85% is achievable via PEG-400-mediated reactions, eliminating toxic solvents .

Q. What photophysical properties make this compound suitable for advanced material applications?

Methodological Answer: The extended π-conjugation from the α,β-unsaturated ketone moiety enables:

  • Strong absorption in UV-Vis (λmax ~350–450 nm) with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.
  • Fluorescence quantum yields (ΦF) of 0.2–0.4 in DMSO, suitable for organic LEDs or sensors .

Q. How does computational modeling assist in studying its reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking (MOE software): Predict binding affinities to enzymes like cytochrome P450 using induced-fit docking protocols (RMSD < 2.0 Å) .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., with His87 in CYP2A6) .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions.
  • In-line PAT (Process Analytical Technology): Use FT-IR probes to monitor reaction progression in real-time, ensuring >95% conversion .

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